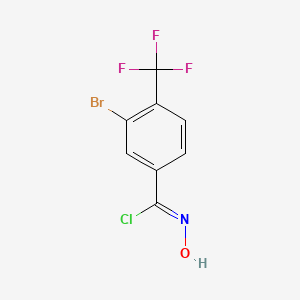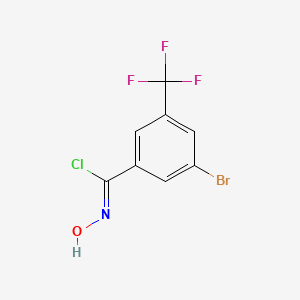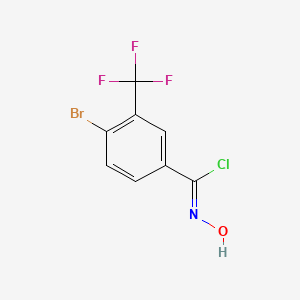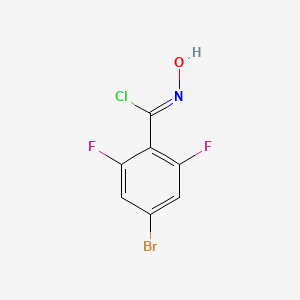
2,4,6-Trifluoro-N-hydroxybenZimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride is a chemical compound with the molecular formula C7H3ClF3NO It is characterized by the presence of three fluorine atoms attached to the benzene ring, along with a hydroxyimino group and a chloride substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride typically involves the following steps:
Lithiation and Formylation: Starting with 1,3,5-trifluorobenzene, the compound undergoes lithiation at low temperatures (-50 to -110°C) using an organolithium reagent.
Chlorination: The alcohol is converted to the corresponding benzyl chloride using sulfur oxychloride.
Hydrolysis and Salification: Finally, the benzyl chloride is hydrolyzed and salified with urotropine in an ethanol system to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvents like tetrahydrofuran (THF) are preferred for their efficiency and ease of removal .
化学反应分析
Types of Reactions: 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxyimino group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride has several applications in scientific research:
作用机制
The mechanism by which 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride exerts its effects involves the generation of reactive intermediates, such as radicals or anions, during chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
相似化合物的比较
2,4,6-Trifluorobenzaldehyde: Shares the trifluorobenzene core but lacks the hydroxyimino and chloride groups.
N-Hydroxybenzimidoyl Chloride: Similar structure but without the trifluoro substitution on the benzene ring.
Uniqueness: 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride is unique due to the presence of both trifluoro and hydroxyimino groups, which impart distinct reactivity and properties. This makes it a valuable compound for specific applications in organic synthesis and research .
属性
IUPAC Name |
(1Z)-2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)6-4(10)1-3(9)2-5(6)11/h1-2,13H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGBKISELGQJZ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224863.png)
